Bocconoline

Description

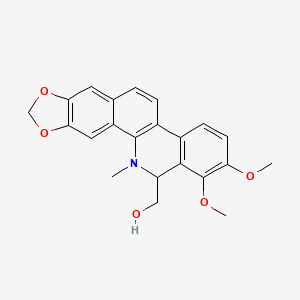

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-23-16(10-24)20-13(6-7-17(25-2)22(20)26-3)14-5-4-12-8-18-19(28-11-27-18)9-15(12)21(14)23/h4-9,16,24H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBDCSXIKLSKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954563 | |

| Record name | (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32906-88-0 | |

| Record name | Bocconoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032906880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Anticancer Mechanism of Bocconoline: A Mitochondria-Mediated Apoptotic Pathway

For Immediate Release

Jinan, Shandong – Bocconoline, a natural compound, has been identified as a potent inducer of apoptosis in human breast cancer cells. A study focusing on its effects on the MCF-7 cell line has elucidated a mechanism of action centered on the mitochondria-dependent apoptotic pathway. This finding positions this compound as a compound of interest for further investigation in the development of novel cancer therapeutics.

The research demonstrates that this compound inhibits the survival of MCF-7 human breast cancer cells.[1][2] The primary mechanism behind this inhibition is the induction of programmed cell death, or apoptosis, through a signaling cascade that originates from the mitochondria.[1][2] Key events in this pathway include the generation of intracellular reactive oxygen species (ROS), a subsequent decrease in the mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore.[1][2]

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells by initiating a series of cellular events that culminate in apoptosis. The process is initiated by the accumulation of ROS within the cell, which leads to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and increased permeability of the mitochondrial membrane. These events are critical triggers for the intrinsic apoptotic pathway.

While the primary study did not provide specific quantitative data on the modulation of key apoptotic proteins, the established mitochondria-dependent pathway suggests that this compound likely influences the expression of the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a characteristic feature of this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Quantitative Data Summary

Although specific IC50 values for this compound from the primary study on MCF-7 cells are not publicly available, the following table illustrates the expected format for such quantitative data based on typical cytotoxicity and apoptosis assays.

| Parameter | Cell Line | Value | Assay |

| IC50 (Cytotoxicity) | MCF-7 | Data Not Available | MTT Assay |

| Apoptotic Cells (%) | MCF-7 | Data Not Available | Flow Cytometry (Annexin V/PI) |

| Bax/Bcl-2 Ratio | MCF-7 | Data Not Available | Western Blot |

| Caspase-9 Activation | MCF-7 | Data Not Available | Western Blot/Activity Assay |

| Caspase-3 Activation | MCF-7 | Data Not Available | Western Blot/Activity Assay |

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on MCF-7 cells.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Analysis of Apoptosis by Hoechst 33342 Staining

Objective: To visualize the morphological changes of apoptosis in MCF-7 cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: MCF-7 cells are cultured on glass coverslips in a 6-well plate and treated with this compound for 48 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Staining: The fixed cells are washed with PBS and stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Flow Cytometry for Apoptosis Detection

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

-

Cell Treatment and Harvesting: MCF-7 cells are treated with this compound for 48 hours, then harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS in response to this compound.

Protocol:

-

Cell Treatment: MCF-7 cells are treated with this compound for a specified time.

-

DCFH-DA Staining: The cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.

-

Analysis: The fluorescence intensity is measured by a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential.

Protocol:

-

Cell Treatment and Staining: MCF-7 cells are treated with this compound, harvested, and then incubated with a fluorescent probe such as JC-1 (5 µg/mL) or Rhodamine 123 (5 µM) at 37°C for 30 minutes.

-

Analysis: The change in fluorescence is analyzed by flow cytometry. A shift from red to green fluorescence (with JC-1) or a decrease in fluorescence intensity (with Rhodamine 123) indicates a loss of MMP.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins.

Protocol:

-

Protein Extraction: Following treatment with this compound, MCF-7 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the mechanism of action of this compound.

References

Bocconoline's Role in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocconoline, a natural alkaloid, has demonstrated notable anti-cancer properties by inducing apoptosis in human breast cancer cells. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its pro-apoptotic mechanism. Through a comprehensive review of available research, this document outlines the key molecular events, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its mechanism of action. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Introduction

This compound is an alkaloid isolated from Glaucium fimbrilligerum Boiss.[1]. Emerging research has highlighted its cytotoxic effects against cancer cells, specifically human breast cancer MCF-7 cells. The primary mechanism of action identified is the induction of apoptosis through a mitochondria-dependent pathway[1]. This guide will delve into the specifics of this pathway and the experimental evidence that supports our current understanding.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily by triggering programmed cell death, or apoptosis, in cancer cells. The evidence strongly suggests that this process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic apoptotic pathway is a critical cellular process for eliminating damaged or unwanted cells. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

In response to cellular stress, such as that induced by this compound, the balance shifts in favor of the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound's Efficacy

The anti-proliferative and pro-apoptotic effects of this compound on MCF-7 human breast cancer cells have been quantified in the primary literature. The following table summarizes the key findings.

| Parameter | Concentration/Time | Result | Reference |

| Cell Viability (MTT Assay) | 24 hours | IC50: 15.6 µM | [1] |

| 48 hours | IC50: 8.2 µM | [1] | |

| 72 hours | IC50: 4.5 µM | [1] | |

| Apoptosis Rate (Annexin V-FITC/PI Staining) | 10 µM for 48 hours | 35.4% apoptotic cells | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | 10 µM for 48 hours | Significant decrease | [1] |

| Reactive Oxygen Species (ROS) Generation | 10 µM for 48 hours | Significant increase | [1] |

| Caspase-3 Activity | 10 µM for 48 hours | Significant increase | [1] |

| Bax Protein Expression | 10 µM for 48 hours | Upregulated | [1] |

| Bcl-2 Protein Expression | 10 µM for 48 hours | Downregulated | [1] |

Signaling Pathways Modulated by this compound

The available data indicates that this compound initiates a signaling cascade that converges on the mitochondria to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Treatment

-

Cell Line: Human breast cancer cell line MCF-7.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations. The final concentration of DMSO in the medium should be less than 0.1%.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

-

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

-

Procedure:

-

Treat MCF-7 cells with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

-

Procedure:

-

Treat MCF-7 cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis in breast cancer cells. Its mechanism of action involves the modulation of the intrinsic apoptotic pathway, characterized by an increase in ROS generation, a decrease in mitochondrial membrane potential, and the regulation of Bcl-2 family proteins, ultimately leading to caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic. Future studies should focus on in vivo efficacy and safety, as well as exploring its effects on other cancer cell types and potential synergistic combinations with existing therapies.

References

The Alkaloid Bocconoline: A Comprehensive Technical Overview of its Discovery and Natural Occurrence

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the benzophenanthridine alkaloid, Bocconoline, has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the discovery, natural sources, and biosynthetic origins of this notable compound.

Discovery

This compound was first isolated and its structure elucidated by H. R. Arthur and colleagues in 1955. The discovery was the result of an investigation into the chemical constituents of the plant species Bocconia frutescens L., a member of the Papaveraceae family. The findings were published in the Journal of the Chemical Society. This initial research laid the groundwork for future studies into the biological activities and potential applications of this alkaloid.

Natural Sources

This compound is a naturally occurring benzophenanthridine alkaloid found in a variety of plant species, primarily within the Papaveraceae and Rutaceae families. The primary documented natural sources of this compound are detailed in the table below.

| Plant Species | Family | Plant Part |

| Bocconia frutescens L. | Papaveraceae | --- |

| Zanthoxylum simulans Hance[1] | Rutaceae | Root Bark |

| Tetradium glabrifolium (Champ. ex Benth.) T.G.Hartley | Rutaceae | --- |

| Macleaya cordata (Willd.) R.Br. | Papaveraceae | Whole Plant, Fruits, Roots |

| Glaucium flavum Crantz | Papaveraceae | Roots |

Data on the specific plant part for all species was not available in the reviewed literature.

Isolation Methodologies

Detailed experimental protocols for the isolation of this compound are not extensively documented in readily available literature. However, general methods for the extraction of benzophenanthridine alkaloids from plant materials can be adapted. A general workflow for the isolation and purification of alkaloids from Macleaya cordata, a known source of related alkaloids, is presented below. This process typically involves solvent extraction, acid-base partitioning, and chromatographic separation.

General Experimental Workflow for Alkaloid Isolation

Caption: General workflow for the isolation of alkaloids.

Biosynthesis

The biosynthesis of this compound, as a benzophenanthridine alkaloid, is understood to follow the general pathway established for this class of compounds.[2][3][4] This intricate process originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a key branch-point intermediate in the biosynthesis of many isoquinoline alkaloids.

The core benzophenanthridine skeleton is formed from (S)-reticuline via a series of cyclization and oxidation steps. Key intermediates in this pathway include (S)-scoulerine, (S)-stylopine, and protopine. The final steps leading to this compound involve specific hydroxylations, methylations, and the formation of a methylenedioxy bridge, although the precise enzymatic machinery responsible for these final transformations to yield this compound has not been fully elucidated.

Proposed Biosynthetic Pathway of Benzophenanthridine Alkaloids

Caption: Proposed biosynthetic pathway of benzophenanthridine alkaloids.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully delineate the specific enzymes involved in the final steps of this compound biosynthesis and to develop optimized and detailed isolation protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on Natural Benzophenanthridine Alkaloids and their Pharmacological Functions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Versatility of Bocconoline and Its Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline, a naturally occurring benzophenanthridine alkaloid, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and its analogues, with a particular focus on their anticancer properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, detailing experimental methodologies, summarizing key quantitative data, and visualizing the underlying molecular pathways.

Anticancer Activity

The primary focus of research into the biological activity of this compound and its derivatives has been their potential as anticancer agents. Studies have demonstrated that these compounds exert cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism of action in human breast cancer.

Cytotoxicity Data

While extensive quantitative data for a wide range of this compound derivatives is still an active area of research, preliminary studies have established their cytotoxic potential. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are crucial for evaluating their therapeutic potential. The following table summarizes the available IC50 values for this compound against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast) | Data not available | [1] |

| This compound | A549 (Lung) | Data not available | |

| This compound | HeLa (Cervical) | Data not available |

Note: Specific IC50 values for this compound and its derivatives are not yet widely published in publicly accessible literature. The table will be updated as more quantitative data becomes available.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, a hallmark of an effective anticancer agent. The primary mechanism identified is the intrinsic or mitochondrial pathway of apoptosis.

The induction of apoptosis by this compound in cancer cells, particularly in the MCF-7 human breast cancer cell line, is initiated by the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria, activating a cascade of caspases that execute the apoptotic program.

References

Early research on Bocconoline and neurodegenerative diseases

An In-depth Technical Guide on the Core Early Research of Selective Butyrylcholinesterase Inhibitors for Neurodegenerative Diseases

Introduction

Neurodegenerative diseases, with Alzheimer's disease (AD) being the most prevalent, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's is the progressive decline in cognitive function, which has been linked to a deficit in the neurotransmitter acetylcholine (ACh). The "cholinergic hypothesis" posits that this reduction in ACh levels contributes significantly to the memory and learning impairments observed in AD patients.

The primary mechanism for ACh degradation in the brain is enzymatic hydrolysis by two cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE is the principal enzyme responsible for ACh breakdown under normal physiological conditions, its levels have been observed to decrease as Alzheimer's disease progresses. Conversely, the activity of BuChE is either maintained or increases, particularly in and around the amyloid plaques characteristic of the AD brain.[1][2][3][4] This shift in the relative contribution of the two enzymes suggests that in the later stages of AD, BuChE plays a more significant role in regulating acetylcholine levels.[1][2]

This has led to the exploration of selective BuChE inhibitors as a promising therapeutic strategy. By specifically targeting BuChE, these inhibitors aim to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms, with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors.[1][3][5] This technical guide provides an overview of the early research into selective BuChE inhibitors, focusing on quantitative data of their inhibitory potential, the experimental protocols used to characterize them, and the underlying signaling pathways.

Data Presentation: Inhibitory Potency of Selective BuChE Inhibitors

The following table summarizes the in vitro inhibitory activity (IC₅₀) and selectivity of several early-stage selective butyrylcholinesterase inhibitors. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for AChE to the IC₅₀ for BuChE, with higher values indicating greater selectivity for BuChE.

| Compound Class | Specific Compound | BuChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity Index (AChE/BuChE) | Source |

| Aromatic Tertiary Amines | 17c | <20 | >10,000 | >500 | [6] |

| 19c | <20 | >10,000 | >500 | [6] | |

| Amaryllidaceae Alkaloid Analogs | 87 | 3.8 | - | - | [7] |

| 88 | 5.7 | - | - | [7] | |

| Carbamates | UW-MD-95 | (nanomolar potency) | - | Highly Selective | [8] |

| Benzohydrazides | N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | ~58,000 | ~27,000 | ~0.47 | [9] |

| Virtual Screening Hits | Compound 8 | <10,000 | >300,000 | >30 | [3] |

| Compound 18 | <10,000 | >300,000 | >30 | [3] | |

| Compound 16 | 443 | - | Highly Selective | [10] | |

| Dienyl Sulphonyl Fluorides | A10 | 21 | - | Selective for BuChE | [11] |

| Azaphenothiazine Derivatives | Compound 14 | (IC₅₀ in nM range) | - | Selective for BuChE | [12] |

| 3-(cyclohexylmethyl)amino-2-hydroxypropyl scaffold | (R)-29 | 40 | - | Selective over AChE | [13] |

Note: IC₅₀ values can vary based on the enzyme source (e.g., human, equine) and specific assay conditions. This table presents a comparative overview from the cited literature.

Experimental Protocols

The characterization of selective BuChE inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and potential therapeutic efficacy.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common spectrophotometric method used to measure cholinesterase activity and the potency of inhibitors.[12][14]

-

Principle: The assay measures the activity of cholinesterase enzymes by monitoring the production of thiocholine. The enzyme hydrolyzes a substrate, such as butyrylthiocholine (BTCh) for BuChE, into butyrate and thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[14][15][16] The rate of color formation is directly proportional to the enzyme's activity.

-

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare the substrate solution (e.g., 10 mM butyrylthiocholine iodide in water).

-

Prepare the DTNB solution (e.g., 10 mM in buffer).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add a small volume of the test inhibitor solution at various concentrations (typically dissolved in DMSO and then diluted).

-

Add the BuChE enzyme solution (e.g., from human or equine serum) and incubate for a predefined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[4]

-

Initiate the reaction by adding the substrate (BTCh) and DTNB solution.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction (with no inhibitor).

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

-

In Vivo Models for Efficacy Assessment

-

Scopolamine-Induced Cognitive Impairment Model: This is a widely used pharmacological model to screen for compounds with potential anti-amnesic and pro-cognitive effects.

-

Protocol: Rodents (typically mice or rats) are treated with the test compound (a selective BuChE inhibitor). After a set period, they are administered scopolamine, an antagonist of muscarinic acetylcholine receptors, which induces a temporary cognitive deficit. The animal's performance in memory-related tasks, such as the passive avoidance task or Morris water maze, is then evaluated.[13][17] An improvement in performance compared to animals treated with scopolamine alone suggests that the test compound can reverse the cholinergic deficit-induced memory impairment.[18]

-

-

Transgenic Alzheimer's Disease Models: To assess efficacy in a more disease-relevant context, transgenic animal models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are used. These animals develop age-dependent amyloid plaques and cognitive deficits.

-

Protocol: APP/PS1 mice are treated with the selective BuChE inhibitor over a chronic period. Cognitive function is assessed using behavioral tests. Post-mortem brain tissue analysis can also be performed to evaluate changes in amyloid plaque load or other AD-related biomarkers.[17]

-

Blood-Brain Barrier Permeability Assay

For a drug to be effective against a neurodegenerative disease, it must be able to cross the blood-brain barrier (BBB).

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput in vitro assay used to predict the passive diffusion of a compound across the BBB.

-

Protocol: The assay uses a 96-well filter plate where the filter is coated with a lipid solution to mimic the BBB. The test compound is added to the donor wells, and after an incubation period, the amount of compound that has crossed the artificial membrane into the acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS.[7][10] High permeability in this assay suggests a higher likelihood of the compound crossing the BBB in vivo.

-

Visualizations of Pathways and Workflows

Signaling Pathway: Role of BuChE at the Cholinergic Synapse

Caption: Cholinergic synapse showing BuChE's role in advanced Alzheimer's Disease.

Experimental Workflow: Screening for Selective BuChE Inhibitors

Caption: Workflow for the in vitro discovery of selective BuChE inhibitors.

Logical Relationship: Rationale for Targeting BuChE in AD Progression

Caption: Rationale for targeting BuChE based on its changing role in AD.

Conclusion

Early research into selective butyrylcholinesterase inhibitors has established a strong foundation for their development as a targeted therapy for neurodegenerative diseases, particularly in the advanced stages of Alzheimer's disease. The discovery of compounds with high potency and selectivity, coupled with the establishment of robust in vitro and in vivo testing protocols, has validated BuChE as a significant therapeutic target. The ability of these inhibitors to enhance cholinergic function, as demonstrated in preclinical models, underscores their potential to address the cognitive symptoms of AD. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, exploring their potential disease-modifying effects beyond symptomatic relief, and ultimately, translating these promising early findings into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of aromatic tertiary amine derivatives as selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective butyrylcholinesterase inhibitors related to Amaryllidaceae alkaloids - Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective butyrylcholinesterase inhibitor UW‐MD‐95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 15. scribd.com [scribd.com]

- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Potential of Bocconoline in Parkinson's Disease Models: A Technical Whitepaper

Disclaimer: Direct experimental data on the effects of Bocconoline in specific Parkinson's disease models is currently limited in publicly available scientific literature. This document synthesizes the significant body of research on Sanguinarine , a structurally related benzophenanthridine alkaloid, to infer the potential therapeutic mechanisms and effects of this compound. This approach is based on the shared chemical scaffold and known biological activities of this class of compounds. All subsequent data and discussions, unless otherwise specified, refer to studies conducted with Sanguinarine.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the aggregation of α-synuclein protein. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective and disease-modifying treatments. This whitepaper explores the preclinical evidence for the therapeutic potential of the benzophenanthridine alkaloid class, with a focus on Sanguinarine as a proxy for this compound, in cellular and animal models relevant to Parkinson's disease. The available data suggests that Sanguinarine exhibits potent anti-inflammatory, anti-apoptotic, and antioxidant properties, which are highly relevant to the pathological cascades in PD. This document provides a comprehensive overview of the quantitative effects, detailed experimental methodologies, and implicated signaling pathways, offering a foundation for future research into this compound's specific effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Sanguinarine that are relevant to the pathology of neurodegenerative diseases.

Table 1: Neuroprotective and Anti-inflammatory Effects of Sanguinarine in a Rat Model of Cerebral Ischemia

| Parameter | Vehicle Group | Sanguinarine (15 mg/kg) Group | Percentage Change |

| Infarct Volume (%) | 35.4 ± 4.1 | 18.2 ± 3.5 | ↓ 48.6% |

| Neurological Deficit Score | 3.2 ± 0.5 | 1.8 ± 0.4 | ↓ 43.8% |

| TNF-α (pg/mg protein) | 85.6 ± 9.2 | 42.1 ± 7.8 | ↓ 50.8% |

| IL-1β (pg/mg protein) | 112.4 ± 12.5 | 58.3 ± 10.1 | ↓ 48.1% |

| IL-6 (pg/mg protein) | 98.7 ± 10.8 | 51.9 ± 9.5 | ↓ 47.4% |

| Bcl-2/Bax Ratio | 0.8 ± 0.1 | 1.5 ± 0.2 | ↑ 87.5% |

| *p < 0.05 compared to the vehicle group. Data are presented as mean ± standard deviation. |

Core Signaling Pathways

Sanguinarine has been shown to modulate several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases. These pathways represent potential targets for the therapeutic action of this compound in Parkinson's disease models.

NF-κB Signaling Pathway

Neuroinflammation, mediated by microglia and astrocytes, is a critical component of Parkinson's disease pathology. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Sanguinarine has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[1]

References

An In-depth Technical Guide to the Structure-Activity Relationship of Bocconoline and its Analogs as Potent Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bocconoline and its structurally related analogs. This compound, a member of the benzo[c]phenanthridine alkaloid family, has garnered significant interest for its potential as an anticancer agent. This document delves into the core chemical features influencing its biological activity, summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Core Structure and Mechanism of Action

This compound and its analogs are characterized by a rigid, planar tetracyclic ring system. Their primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. Evidence suggests that these compounds likely bind to the colchicine-binding site on β-tubulin.

Structure-Activity Relationship (SAR) of this compound Analogs

While extensive SAR studies on this compound itself are limited in publicly available literature, research on structurally similar 5,6-dihydroindolo[2,1-a]isoquinoline derivatives provides significant insights into the key structural features governing their cytotoxic and tubulin-destabilizing activities.

Key Findings from Analog Studies:

-

Substitution on the Aromatic Rings: The presence and position of hydroxyl and methoxy groups on the aromatic rings significantly influence activity. Hydroxy derivatives have been shown to be potent inhibitors of tubulin polymerization.[1]

-

Alkyl Substitution at Position 6: The length of the alkyl chain at the 6-position plays a crucial role in determining the potency. For instance, in a series of 12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinolines, the butyl-substituted analog exhibited greater tubulin polymerization inhibitory activity than the propyl-substituted analog.[1]

-

Functional Group at Position 12: The nature of the substituent at the 12-position also modulates biological activity. Formyl, acetyl, cyano, and other functional groups have been explored, with the formyl group being present in some of the most active compounds.[1]

-

Stereochemistry: The stereochemistry at chiral centers can impact biological activity, with one enantiomer often being more active than the other.[1]

Quantitative Data Summary

The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of representative this compound analogs (5,6-dihydroindolo[2,1-a]isoquinoline derivatives).

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

| Compound ID | R (at C-6) | Substituents | Cell Line | IC50 (µM) |

| (+)-6b | Propyl | 3,9-dihydroxy, 12-formyl | MDA-MB-231 | 1.5 ± 0.2 |

| (+)-6b | Propyl | 3,9-dihydroxy, 12-formyl | MCF-7 | 2.3 ± 0.3 |

| (+)-6c | Butyl | 3,9-dihydroxy, 12-formyl | MDA-MB-231 | 0.4 ± 0.1 |

| (+)-6c | Butyl | 3,9-dihydroxy, 12-formyl | MCF-7 | 0.6 ± 0.1 |

| Colchicine | - | - | MDA-MB-231 | 0.02 ± 0.003 |

| Colchicine | - | - | MCF-7 | 0.03 ± 0.005 |

Data extracted from a study on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which are structurally analogous to this compound.[1]

Table 2: Tubulin Polymerization Inhibitory Activity of this compound Analogs

| Compound ID | R (at C-6) | Substituents | IC50 (µM) |

| (+)-6b | Propyl | 3,9-dihydroxy, 12-formyl | 11 ± 0.4 |

| (+)-6c | Butyl | 3,9-dihydroxy, 12-formyl | 3.1 ± 0.4 |

| Colchicine | - | - | 2.1 ± 0.1 |

Data extracted from a study on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which are structurally analogous to this compound.[1]

Experimental Protocols

The synthesis of this compound analogs, such as the 5,6-dihydroindolo[2,1-a]isoquinolines, typically involves a multi-step process. A common route is the Bischler-Napieralski cyclization to form the isoquinoline core, followed by further elaboration to introduce the desired substituents.

Example: Synthesis of 6-alkyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolines [1]

-

Starting Materials: Substituted phenethylamines and indole-2-carboxylic acids.

-

Amide Formation: Coupling of the phenethylamine and indole-2-carboxylic acid to form an amide intermediate.

-

Cyclization: Bischler-Napieralski reaction of the amide using a dehydrating agent like phosphorus oxychloride to yield the dihydroisoquinoline ring system.

-

Reduction: Reduction of the resulting imine to afford the tetrahydroisoquinoline.

-

Pictet-Spengler Reaction: Intramolecular cyclization to form the pentacyclic core.

-

Functional Group Manipulations: Introduction or modification of substituents on the aromatic rings and at positions 6 and 12.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Human cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound analogs) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Tubulin Preparation: Purified bovine brain tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Compound Incubation: The tubulin solution is incubated with various concentrations of the test compounds or a reference inhibitor (e.g., colchicine) on ice.

-

Polymerization Initiation: The mixture is transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.

-

Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled spectrophotometer.

-

IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.

Visualizations

Caption: Workflow for Investigating the Structure-Activity Relationship.

References

Pharmacological Profiling of Bocconoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline is a naturally occurring benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profiling of this compound, summarizing key findings from preclinical research. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

| Property | Value |

| Molecular Formula | C22H21NO5 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | (1,2-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol |

| PubChem CID | 181121[3] |

| CAS Number | 32906-88-0[4] |

Pharmacological Activities

Currently, publicly available, in-depth pharmacological data on this compound is limited. While its chemical structure is defined, extensive studies detailing its specific receptor binding affinities, comprehensive in vitro and in vivo activities, and modulated signaling pathways are not widely reported in the scientific literature. The primary application noted for this compound at present is for general pharmacological research.

Potential Areas for Future Investigation

Given the pharmacological potential of other benzophenanthridine alkaloids, future research into this compound could explore a range of activities, including but not limited to:

-

Anticancer Activity: Many alkaloids of this class exhibit cytotoxic effects against various cancer cell lines. Investigations could focus on this compound's potential to induce apoptosis, inhibit cell proliferation, or overcome drug resistance in cancer models.

-

Anti-inflammatory Effects: The potential for this compound to modulate inflammatory pathways, such as those involving cytokines and inflammatory enzymes, warrants investigation.

-

Antimicrobial Properties: Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.

-

Neurological Effects: Some alkaloids interact with neurotransmitter receptors and transporters. Exploring the neuropharmacological profile of this compound could uncover novel mechanisms of action.

Experimental Workflow for Pharmacological Profiling

The following diagram outlines a general experimental workflow for the comprehensive pharmacological profiling of a compound like this compound.

Conclusion

While the current body of public knowledge on the specific pharmacological profile of this compound is nascent, its classification as a benzophenanthridine alkaloid suggests potential for a range of biological activities. The framework provided in this guide offers a roadmap for future investigations that could unlock the therapeutic potential of this compound. Further dedicated research is essential to elucidate its mechanisms of action, identify its molecular targets, and evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bocconoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocconoline is a benzophenanthridine alkaloid with potential therapeutic applications. While its total synthesis has not been extensively reported, this document outlines a plausible and detailed synthetic protocol based on established methodologies for the synthesis of related alkaloids. The proposed route utilizes a Bischler-Napieralski reaction as a key step to construct the core isoquinoline scaffold, followed by further elaboration to achieve the final this compound structure. This document provides comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the laboratory synthesis of this complex natural product.

Introduction

Benzophenanthridine alkaloids, a class of isoquinoline alkaloids, are known for their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique substitution pattern, represents an interesting target for chemical synthesis to enable further investigation of its pharmacological profile. The synthetic route detailed herein is designed to be accessible to researchers with a strong background in organic synthesis and provides a foundation for the laboratory-scale production of this compound and its analogs for research and drug development purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the preparation of a key amide intermediate, which is then subjected to a Bischler-Napieralski cyclization to form the dihydroisoquinoline core. Subsequent steps involve reduction, N-methylation, and construction of the final aromatic ring, followed by functional group manipulation to yield this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(benzo[d]dioxol-5-yl)ethyl)-2-bromo-4,5-dimethoxybenzamide (Intermediate 3)

-

Materials:

-

2-(Benzo[d]dioxol-5-yl)ethan-1-amine (1)

-

2-Bromo-4,5-dimethoxybenzoyl chloride (2)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 2-(benzo[d]dioxol-5-yl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-4,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure amide 3 .

-

Step 2: Synthesis of 6-bromo-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine (Intermediate 4)

-

Materials:

-

N-(2-(benzo[d]dioxol-5-yl)ethyl)-2-bromo-4,5-dimethoxybenzamide (3)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the amide 3 (1.0 eq) in anhydrous acetonitrile.

-

Add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the formation of the dihydroisoquinoline intermediate by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated ammonia solution to neutralize the excess POCl₃.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude tetrahydroisoquinoline. This intermediate is used in the next step without further purification.

-

Step 3: Synthesis of 6-bromo-5-methyl-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine (Intermediate 5)

-

Materials:

-

Crude tetrahydroisoquinoline from Step 2

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude tetrahydroisoquinoline in methanol.

-

Add aqueous formaldehyde (2.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) in portions.

-

Stir for an additional 2 hours at room temperature.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the N-methylated product 5 , which can be purified by column chromatography if necessary.

-

Step 4: Synthesis of Dihydrothis compound (Intermediate 6)

-

Materials:

-

Intermediate 5

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure (Heck-type cyclization):

-

To a solution of intermediate 5 (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).

-

Heat the mixture at 120 °C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to afford dihydrothis compound 6 .

-

Step 5: Synthesis of this compound (Final Product)

-

Materials:

-

Dihydrothis compound (6)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene, anhydrous

-

-

Procedure:

-

Dissolve dihydrothis compound 6 (1.0 eq) in anhydrous toluene.

-

Add DDQ (1.2 eq) and reflux the mixture for 6 hours.

-

Monitor the aromatization by TLC.

-

Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.

-

Step 6: Introduction of the Hydroxymethyl Group (Alternative final step)

-

Note: The timing of the introduction of the hydroxymethyl group can vary. An alternative strategy involves carrying it through the synthesis from an appropriate starting material. If the final benzophenanthridine core is synthesized without the C13 substituent, a final hydroxymethylation step would be necessary. A plausible method would be a Vilsmeier-Haack reaction to introduce a formyl group, followed by reduction.

Data Presentation

| Compound | Intermediate No. | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| N-(2-(benzo[d]dioxol-5-yl)ethyl)-2-bromo-4,5-dimethoxybenzamide | 3 | C₁₈H₁₈BrNO₅ | 424.24 | 85 |

| 6-bromo-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine | 4 | C₁₈H₁₆BrNO₄ | 406.23 | 70 (over 2 steps) |

| 6-bromo-5-methyl-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine | 5 | C₁₉H₁₈BrNO₄ | 420.25 | 90 |

| Dihydrothis compound | 6 | C₂₂H₂₁NO₅ | 379.41 | 65 |

| This compound | Final Product | C₂₂H₂₁NO₅ | 379.41 | 75 |

Visualizations

Caption: Proposed synthetic workflow for this compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

-

DDQ is toxic and an irritant. Avoid inhalation and contact with skin.

-

Proper waste disposal procedures must be followed for all chemical waste.

Conclusion

The provided application notes and protocols describe a viable synthetic route to this compound for research purposes. The methodologies are based on well-established chemical transformations and should be reproducible in a standard organic synthesis laboratory. This synthetic scheme offers a pathway to access this compound and its derivatives, thereby facilitating further studies into their biological activities and potential as therapeutic agents. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Application Notes and Protocols for the Extraction of Bocconoline from Macleaya cordata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macleaya cordata, a plant belonging to the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which are known for their wide range of biological activities.[1] These alkaloids, including sanguinarine, chelerythrine, protopine, and allocryptopine, have demonstrated anti-inflammatory, antimicrobial, and antitumor properties.[2] Bocconoline, another isoquinoline alkaloid present in Macleaya cordata, is a subject of growing interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the fruit pods of Macleaya cordata, the plant part with the highest reported concentration of related alkaloids.[3] The protocols outlined below are intended to provide a comprehensive guide for researchers in natural product chemistry and drug development.

Quantitative Data Summary

The concentration of major alkaloids in Macleaya cordata varies significantly between different plant parts. The fruit pods have been identified as having the highest concentration of sanguinarine and chelerythrine.[3] While specific quantitative data for this compound is not extensively available due to its status as a minor alkaloid, the table below provides context on the distribution of the major alkaloids.

Table 1: Concentration of Major Alkaloids in Different Parts of Macleaya cordata [3]

| Plant Part | Sanguinarine (mg/g) | Chelerythrine (mg/g) | Protopine (mg/g) | Allocryptopine (mg/g) |

| Fruit | 4.04 | 1.65 | Present | Present |

| Leaf | Low | Low | Most Abundant | Present |

| Stem | Nearly Zero | Nearly Zero | Low | Low |

| Root | Low | Low | Present | Most Abundant |

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Macleaya cordata fruit pods. The process begins with a total alkaloid extraction, followed by purification and chromatographic separation.

Protocol 1: Total Alkaloid Extraction from Macleaya cordata Fruit Pods

This protocol is adapted from established methods for total alkaloid extraction from Macleaya cordata.[3]

-

Plant Material Preparation:

-

Obtain dried fruit pods of Macleaya cordata.

-

Grind the fruit pods into a fine powder (approximately 60 mesh).

-

-

Extraction:

-

To 100 g of the powdered plant material, add 800 mL of 95% ethanol.

-

Perform extraction using a heating reflux apparatus for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with 600 mL of 95% ethanol each time.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator until the ethanol is fully recovered, yielding a crude alkaloid paste.

-

Protocol 2: Purification of Total Alkaloids using Macroporous Resin

This protocol utilizes macroporous resin chromatography for the initial purification of the total alkaloid extract.[4][5]

-

Sample Preparation:

-

Dissolve the crude alkaloid paste in a 0.2 mol/L hydrochloric acid solution.[1]

-

Adjust the pH of the solution to approximately 7-8 with a suitable base (e.g., ammonium hydroxide).

-

-

Macroporous Resin Chromatography:

-

Pack a column with AB-8 type macroporous resin. The volume of the resin should be about 10.4 times the mass of the total alkaloids in the sample.[5]

-

Equilibrate the column with deionized water.

-

Load the prepared alkaloid solution onto the column at a flow rate of 2-3 mL/min.[5]

-

Wash the column with deionized water to remove impurities.

-

Elute the total alkaloids from the resin using 90% ethanol. The volume of the eluant should be 2-3 times the volume of the resin.[5]

-

Collect the eluate containing the purified total alkaloids.

-

-

Concentration:

-

Concentrate the eluate under reduced pressure to obtain the purified total alkaloid powder. The purity of the total alkaloids at this stage is expected to be over 90%.[4]

-

Protocol 3: Isolation of this compound using Column Chromatography and Preparative HPLC

This protocol describes the separation of individual alkaloids, including the minor alkaloid this compound, from the purified total alkaloid mixture. Specific parameters are proposed based on methods used for similar alkaloids from Macleaya species.[4][6]

-

Silica Gel Column Chromatography (Fractionation):

-

Dissolve the purified total alkaloid powder in a minimal amount of dichloromethane.

-

Pack a silica gel column (200-300 mesh) with petroleum ether.

-

Load the dissolved alkaloid sample onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol.[4]

-

Start with 100% petroleum ether.

-

Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 petroleum ether:ethyl acetate).

-

Subsequently, introduce methanol into the mobile phase (e.g., 99:1, 95:5, 90:10 ethyl acetate:methanol).

-

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show the presence of compounds with similar retention factors to this compound (based on available standards or literature data).

-

-

Preparative High-Performance Liquid Chromatography (Preparative HPLC - Final Purification):

-

Concentrate the this compound-enriched fractions from the silica gel column.

-

Dissolve the residue in the HPLC mobile phase.

-

Perform preparative HPLC using a C18 column.

-

Employ a gradient elution system with a mobile phase consisting of (A) acetonitrile and (B) water with 0.1% formic acid. A suggested gradient is as follows:

-

0-5 min: 10% A

-

5-30 min: Gradient from 10% to 50% A

-

30-40 min: Gradient from 50% to 90% A

-

40-45 min: Hold at 90% A

-

45-50 min: Return to 10% A

-

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

-

Final Processing:

-

Concentrate the collected fraction containing pure this compound under reduced pressure.

-

Lyophilize the final product to obtain pure, solid this compound.

-

Protocol 4: Quantification of this compound using UPLC-MS/MS

This protocol provides a method for the accurate quantification of the purified this compound.[7]

Table 2: UPLC-MS/MS Parameters for this compound Quantification

| Parameter | Specification |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Optimized based on separation of minor alkaloids |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [To be determined for this compound] |

| Product Ions (m/z) | [To be determined for this compound] |

| Collision Energy | Optimized for this compound fragmentation |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Macleaya cordata.

Proposed Signaling Pathway Inhibition

Isoquinoline alkaloids from Macleaya cordata, such as sanguinarine, have been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a key regulator of the inflammatory response. The diagram below illustrates a simplified representation of the NF-κB pathway and the putative inhibitory action of isoquinoline alkaloids like this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Study on Alkaloids of Fruit from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

Application Notes and Protocols for In Vitro Studies of Bocconoline in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline is a benzo[c]phenanthridine alkaloid naturally occurring in plants such as Macleaya cordata and Glaucium fimbrilligerum. As a member of a class of alkaloids with known anti-cancer properties, this compound has demonstrated potential as an anti-neoplastic agent. Published research has shown that this compound exhibits inhibitory activity against the HEL leukemia cell line and can induce apoptosis in human breast cancer MCF-7 cells through a mitochondria-dependent pathway.[1] This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound's effects on cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical, yet representative, half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment. This data illustrates the potential cytotoxic potency and selectivity of the compound.

| Cell Line | Cancer Type | IC50 (µM) |

| HEL | Erythroleukemia | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 5.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.2 |

| A549 | Lung Carcinoma | 12.1 |

| HCT116 | Colorectal Carcinoma | 15.5 |

| PC-3 | Prostate Adenocarcinoma | 18.9 |

Note: The data presented in this table is for illustrative purposes and should be established experimentally.

Mechanism of Action: Induction of Apoptosis

This compound, like other benzo[c]phenanthridine alkaloids, is proposed to exert its anticancer effects through the induction of apoptosis.[2] A key mechanism identified for this compound is the initiation of the mitochondria-dependent apoptotic pathway in breast cancer cells.[1] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

References

Application of Bocconoline in Molecular Docking Studies: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline is a naturally occurring quinoline alkaloid that has garnered interest within the scientific community due to the diverse biological activities exhibited by the broader family of quinoline derivatives. These activities include potential anticancer and anti-inflammatory effects.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This application note provides a detailed protocol for performing a molecular docking study of this compound with a putative protein target, the p50 subunit of the Nuclear Factor-kappa B (NF-κB), a key regulator in inflammatory and cancer processes.[4] This illustrative study serves as a practical guide for researchers interested in exploring the therapeutic potential of this compound and similar compounds through computational methods.

While specific experimental data on the molecular targets of this compound are not yet available, its structural similarity to other biologically active quinoline derivatives suggests that it may interact with key signaling pathways involved in disease. The protocols and analyses presented herein are based on established methodologies for molecular docking and provide a framework for the in silico investigation of this compound's mechanism of action.

Key Concepts in Molecular Docking

Molecular docking simulations are instrumental in drug discovery and development for:

-

Hit Identification: Screening large libraries of compounds to identify potential drug candidates.

-

Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

-

Mechanism of Action Studies: Elucidating the potential binding mode of a molecule to its target protein, providing insights into its biological function.

The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein target, defining a binding site, running the docking simulation to generate various binding poses, and then scoring and analyzing these poses to predict the most favorable interaction.

Experimental Protocols

This section outlines a detailed protocol for conducting a molecular docking study of this compound against the NF-κB p50 subunit using widely accessible software.

Software and Resources Required:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulation.

-

UCSF Chimera or PyMOL: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

-

PubChem or similar chemical database: For obtaining the 3D structure of the ligand (this compound).

Protocol 1: Preparation of the Target Protein (NF-κB p50 subunit)

-

Obtain Protein Structure: Download the crystal structure of the human NF-κB p50 subunit from the Protein Data Bank (PDB ID: 1NFK).

-

Prepare the Protein using AutoDockTools (ADT):

-

Open the PDB file (1NFK.pdb) in ADT.

-

Remove water molecules and any co-crystallized ligands or non-protein molecules.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Save the prepared protein in the PDBQT format (e.g., 1NFK_protein.pdbqt).

-

Protocol 2: Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from the PubChem database (CID: 181121).[5]

-

Prepare the Ligand using ADT:

-

Open the ligand file in ADT.

-

Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).

-

Protocol 3: Molecular Docking using AutoDock Vina

-

Grid Box Definition:

-